molecular formula C8H15FO2 B13414399 Ethyl 5-fluorohexanoate CAS No. 63765-77-5

Ethyl 5-fluorohexanoate

Cat. No.: B13414399
CAS No.: 63765-77-5
M. Wt: 162.20 g/mol
InChI Key: NPPLOQPYSBIGSI-UHFFFAOYSA-N
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Description

Ethyl 5-fluorohexanoate: is an organic compound with the molecular formula C8H15FO2 It is an ester derived from hexanoic acid and ethanol, with a fluorine atom attached to the fifth carbon of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-fluorohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst like tetra-n-butylammonium fluoride. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 140°C) to facilitate the substitution of the bromine atom with a fluorine atom .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and extraction are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluorohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: 5-Fluorohexanoic acid and ethanol.

    Reduction: 5-Fluorohexanol.

    Substitution: Various substituted hexanoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 5-fluorohexanoate involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. In enzyme-catalyzed reactions, the presence of the fluorine atom can alter the enzyme’s substrate specificity and catalytic efficiency .

Comparison with Similar Compounds

  • Ethyl 2-fluorohexanoate
  • Ethyl 3-fluorohexanoate
  • Ethyl 4-fluorohexanoate

Comparison: Ethyl 5-fluorohexanoate is unique due to the position of the fluorine atom on the fifth carbon of the hexanoic acid chain. This positional isomerism can lead to differences in chemical reactivity, physical properties, and biological activity compared to its analogs. For instance, the specific placement of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets .

Properties

CAS No.

63765-77-5

Molecular Formula

C8H15FO2

Molecular Weight

162.20 g/mol

IUPAC Name

ethyl 5-fluorohexanoate

InChI

InChI=1S/C8H15FO2/c1-3-11-8(10)6-4-5-7(2)9/h7H,3-6H2,1-2H3

InChI Key

NPPLOQPYSBIGSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(C)F

Origin of Product

United States

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